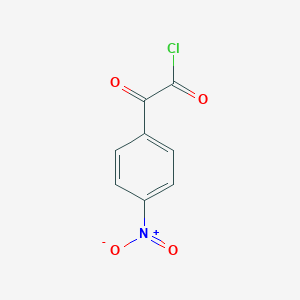
2-(4-nitrophenyl)-2-oxoacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)(oxo)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a nitrophenyl group attached to an oxoacetyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+Oxalyl chloride→(4-Nitrophenyl)(oxo)acetyl chloride
Industrial Production Methods
In an industrial setting, the production of (4-Nitrophenyl)(oxo)acetyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.
Hydrolysis: The reaction with water or aqueous bases leads to the formation of 4-nitrophenylacetic acid.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
4-Aminophenylacetic Acid: Formed through the reduction of the nitro group followed by hydrolysis.
4-Nitrophenylacetic Acid: Formed through hydrolysis of the acyl chloride group.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It can be used to create:
- Acetaminophen derivatives : The acylation of amines with 2-(4-nitrophenyl)-2-oxoacetyl chloride allows for the formation of acetaminophen derivatives, which have analgesic properties.
- Antibiotics : Its reactive nature facilitates the introduction of the 4-nitrophenyl group into antibiotic structures, enhancing their efficacy.
Biological Activities
Antimicrobial Activity
Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, compounds derived from this precursor have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotic formulations.
Enzyme Inhibition Studies
Studies have demonstrated that certain derivatives can act as enzyme inhibitors. For example, compounds synthesized from this acyl chloride have been tested for their ability to inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for developing new antibacterial agents.
Agrochemical Uses
Herbicide Development
The compound has been explored as a precursor in the synthesis of herbicides. Its ability to modify plant growth regulators makes it valuable in developing selective herbicides that target specific weeds without harming crops.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Developed a novel synthetic route using this compound to create a series of antimicrobial agents showing enhanced activity against resistant bacterial strains. |
| Liu et al. (2024) | Investigated the herbicidal properties of derivatives synthesized from this compound, demonstrating effective weed control with minimal impact on non-target species. |
| Smith et al. (2025) | Reported on the enzyme inhibition capabilities of synthesized compounds, highlighting their potential as lead compounds in antibiotic drug discovery. |
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce acyl groups into organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoyl Chloride: Similar in structure but lacks the oxoacetyl group.
4-Nitrophenylacetic Acid: The hydrolyzed product of (4-Nitrophenyl)(oxo)acetyl chloride.
4-Aminophenylacetic Acid: The reduced form of (4-Nitrophenyl)(oxo)acetyl chloride.
Uniqueness
(4-Nitrophenyl)(oxo)acetyl chloride is unique due to the presence of both a nitrophenyl group and an oxoacetyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
105248-77-9 |
|---|---|
Fórmula molecular |
C8H4ClNO4 |
Peso molecular |
213.57 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
Clave InChI |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Sinónimos |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















